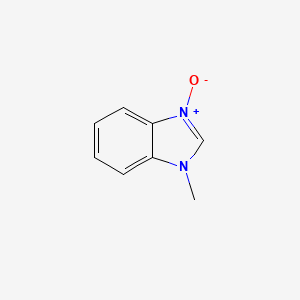
1-methyl-1H-benzimidazole 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole,1-methyl-,3-oxide(9CI) is a heterocyclic organic compound with the molecular formula C8H8N2O. It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1-methyl-,3-oxide(9CI) typically involves the condensation of 1,2-diaminobenzene with various aldehydes under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties .
Scientific Research Applications
1H-Benzimidazole,1-methyl-,3-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role in developing new drugs.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1H-Benzimidazole,1-methyl-,3-oxide(9CI) exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the methyl and oxide groups.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
Benzimidazole N-oxide: Similar structure but without the methyl group.
Uniqueness: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxide groups can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-methyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C8H8N2O/c1-9-6-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
JWRHLNULSQKDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=[N+](C2=CC=CC=C21)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















